![molecular formula C21H22NP B3241456 [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine CAS No. 146476-38-2](/img/structure/B3241456.png)
[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine
Overview
Description
[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine, also known as DIPP, is a phosphine-based chiral ligand that has been widely used in asymmetric catalysis. DIPP has a unique structure that makes it an effective catalyst for a variety of chemical reactions.
Mechanism Of Action
The mechanism of action of [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine in asymmetric catalysis involves the formation of a chiral complex with a metal catalyst. The chiral complex then interacts with the substrate to form an intermediate, which is subsequently converted into the desired product. The chiral environment provided by [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine plays a crucial role in determining the enantioselectivity of the reaction.
Biochemical and Physiological Effects:
[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine has not been extensively studied for its biochemical and physiological effects. However, it has been reported that [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine can bind to proteins and enzymes, and modulate their activity. [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine has also been shown to have antiproliferative activity against cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine as a chiral ligand is its high enantioselectivity and catalytic activity. [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine is also readily available and relatively easy to synthesize. However, one of the limitations of using [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine is its sensitivity to air and moisture, which can affect its catalytic activity. Moreover, [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine can be expensive compared to other chiral ligands.
Future Directions
Future research on [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine can focus on the development of new synthetic methods for [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine and its derivatives. Moreover, the application of [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine in the synthesis of biologically active compounds can be explored further. The biochemical and physiological effects of [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine can also be studied in detail to identify its potential as a therapeutic agent. Additionally, the use of [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine in other fields such as materials science and nanotechnology can be investigated.
Scientific Research Applications
[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine has been extensively used as a chiral ligand in asymmetric catalysis. It has been employed in various chemical reactions such as hydrogenation, allylation, and cyclopropanation. [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine has shown excellent enantioselectivity and catalytic activity in these reactions. Moreover, [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine has been used as a ligand in the synthesis of biologically active compounds such as amino acids, peptides, and natural products.
properties
IUPAC Name |
(2S)-1-diphenylphosphanyl-3-phenylpropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NP/c22-19(16-18-10-4-1-5-11-18)17-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,19H,16-17,22H2/t19-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOSCJGIYDRXMO-IBGZPJMESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224930 | |
Record name | (αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001224930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine | |
CAS RN |
146476-38-2 | |
Record name | (αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146476-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001224930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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